A Comprehensive Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
A Comprehensive Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
CAS Number: 110859-69-3
This technical guide provides an in-depth overview of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, characterization, and potential therapeutic applications.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, is a derivative that combines the key features of the 2-aminothiazole core with a carboxylic acid group, a common functional group for modulating solubility and for further chemical modifications. The presence of a methyl group at the 4-position and a methylamino group at the 2-position further influences its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.[3]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 110859-69-3 | [4] |
| Molecular Formula | C₆H₈N₂O₂S | [4] |
| Molecular Weight | 172.21 g/mol | [4] |
| Boiling Point | 346.8 °C | [4] |
| Density | 1.43 g/cm³ | [4] |
| Flash Point | 163.5 °C | [4] |
| XLogP3 | 1.26440 | [4] |
| PSA (Polar Surface Area) | 90.46 Ų | [4] |
Synthesis and Purification
The synthesis of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route involves the formation of a 2-acetylamino-4-methylthiazole-5-carboxylate ester, followed by methylation and subsequent hydrolysis of the acetyl and ester groups.[5]
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate
This initial step involves the acylation of the amino group of the starting thiazole derivative.
-
Rationale: The acetyl group serves as a protecting group for the amino functionality during the subsequent methylation step, preventing N,N-dimethylation and directing the alkylation.
-
Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate in acetic anhydride.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate.
Step 2: Methylation of the Acetylamino Group
This step introduces the methyl group onto the nitrogen atom.
-
Rationale: N-alkylation of the acetylamino group is a key step to introduce the desired methylamino functionality.[6]
-
Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the amide nitrogen.
-
Add a methylating agent, such as methyl iodide, dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Hydrolysis to Yield the Final Product
The final step involves the deprotection of the acetyl group and hydrolysis of the ester to the carboxylic acid.
-
Rationale: Acid or base-catalyzed hydrolysis is a standard method to convert esters to carboxylic acids and amides to amines.[5]
-
Dissolve the crude methylated intermediate from Step 2 in a mixture of an alcohol (e.g., ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture under reflux for several hours.
-
If using acidic hydrolysis, cool the solution and adjust the pH to the isoelectric point to precipitate the carboxylic acid.
-
If using basic hydrolysis, cool the solution and acidify with a mineral acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~7.0 - 7.5 | Singlet (broad) | 1H | NH |
| ~3.0 | Singlet | 3H | N-CH₃ |
| ~2.5 | Singlet | 3H | C-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~165 | C2 (Thiazole Ring) |
| ~150 | C4 (Thiazole Ring) |
| ~120 | C5 (Thiazole Ring) |
| ~30 | N-CH₃ |
| ~15 | C-CH₃ |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3200 | Medium | N-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N stretch (Thiazole Ring) |
| ~1550 | Medium | N-H bend |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiazole ring.[7]
-
Expected Molecular Ion (M⁺): m/z = 172
-
Key Fragmentation Ions: m/z = 127 ([M-COOH]⁺), further fragmentation of the thiazole ring.
Applications in Medicinal Chemistry and Drug Development
While specific studies on the pharmacological activity of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid are limited, the broader class of 2-(alkylamino)thiazole derivatives has shown significant promise in various therapeutic areas.
Antimicrobial Activity
Derivatives of 2-(methylamino)thiazole have been investigated for their antibacterial and antifungal properties. The thiazole ring is a key component in many antimicrobial drugs, and modifications at the 2-amino position can modulate the spectrum and potency of activity. The synthesis of di-, tri-, and tetrathiazole moieties starting from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been reported, with some derivatives showing high activity against various bacteria and fungi.[8]
Anticancer Potential
The 2-aminothiazole scaffold is present in several anticancer agents. N-alkylation of the 2-amino group has been shown to increase the potency of these compounds against cancer cell lines.[3] Derivatives of 2-methylamino-4-substituted-1,3-thiazoles have been synthesized and evaluated for their antiproliferative effects, with some compounds showing promising activity.[9] The carboxylic acid functionality on the title compound provides a handle for the synthesis of amide or ester derivatives, allowing for the exploration of structure-activity relationships in the development of new anticancer drugs.
Caption: A generalized workflow for the utilization of the title compound in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar heterocyclic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry reactions. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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